Aluminum potassium fluoride

Description

Properties

IUPAC Name |

aluminum;potassium;tetrafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYTVYMYJCRET-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

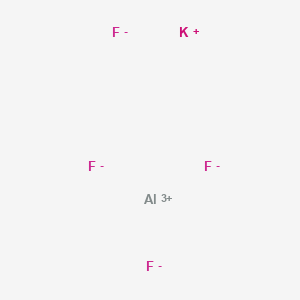

Canonical SMILES |

[F-].[F-].[F-].[F-].[Al+3].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KAlF4, AlF4K | |

| Record name | Potassium aluminium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_aluminium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.0735 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals | |

| Record name | Aluminum potassium fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14484-69-6, 60304-36-1 | |

| Record name | Potassium aluminum fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum potassium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060304361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum potassium fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum potassium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of tripotassium hexafluoroaluminate and potassium tetrafluoroaluminate and 15320-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Potassium Aluminum Fluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of potassium aluminum fluoride (B91410). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this inorganic compound. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and visualizes fundamental relationships and synthesis pathways.

Core Physicochemical Properties

Potassium aluminum fluoride is not a single, monolithic entity but rather encompasses a group of inorganic salts, primarily potassium tetrafluoroaluminate (KAlF₄) and potassium hexafluoroaluminate (K₃AlF₆). Commercial products are often a mixture of these two.[1] Their distinct properties are crucial for their various industrial applications.

Quantitative Data Summary

The key physicochemical properties of potassium tetrafluoroaluminate and potassium hexafluoroaluminate are summarized in the tables below for clear comparison.

Table 1: Physicochemical Properties of Potassium Tetrafluoroaluminate (KAlF₄)

| Property | Value | References |

| Chemical Formula | KAlF₄ | [1] |

| Molecular Weight | 142.07 g/mol | [2] |

| Appearance | White to light gray crystalline solid/powder | |

| Melting Point | 560 - 600 °C | |

| Density | 2.9 g/cm³ | [2] |

| Solubility in Water | Approx. 2 g/L | [2] |

| Crystal System | Tetragonal (at room temperature) | [3] |

Table 2: Physicochemical Properties of Potassium Hexafluoroaluminate (K₃AlF₆)

| Property | Value | References |

| Chemical Formula | K₃AlF₆ | [2] |

| Molecular Weight | 258.28 g/mol | [4] |

| Appearance | White to light gray powder | [2] |

| Melting Point | 1035 °C | [2] |

| Density | 2.9 g/cm³ | [5] |

| Solubility in Water | Slightly soluble | [2] |

| Crystal System | Tetragonal | [2] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of every property of potassium aluminum fluoride are not extensively published in readily available literature, the following sections outline the standard methodologies employed for characterizing inorganic salts.

Determination of Melting Point

The melting point of inorganic salts like potassium aluminum fluoride is a fundamental property for assessing purity and thermal stability.

Methodology:

A common and effective method for determining the melting point of these compounds is Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) .

-

Sample Preparation: A small, accurately weighed sample of the potassium aluminum fluoride powder is placed into a sample pan, typically made of aluminum or platinum. An empty reference pan is also prepared.

-

Instrumentation: The sample and reference pans are placed in a furnace within the DTA or DSC instrument.

-

Heating Program: The furnace is heated at a controlled, linear rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference as a function of temperature.

-

Analysis: An endothermic peak is observed on the resulting thermogram, corresponding to the absorption of heat during the phase transition from solid to liquid. The onset temperature of this peak is typically reported as the melting point. For a pure substance, the peak is sharp, while impurities can lead to a broadened peak at a lower temperature.[5]

Determination of Solubility

The solubility of potassium aluminum fluoride in water is a key parameter for its application in aqueous systems.

Methodology:

The classical gravimetric method is a straightforward approach to determine solubility.

-

Equilibrium Saturation: An excess amount of the potassium aluminum fluoride salt is added to a known volume of deionized water in a sealed container.

-

Temperature Control: The container is maintained at a constant temperature (e.g., 25 °C) and agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Filtration: A known volume of the saturated solution is carefully withdrawn, avoiding any undissolved solid, and passed through a pre-weighed filter paper to remove any suspended particles.

-

Evaporation: The filtered solution is then placed in a pre-weighed evaporating dish, and the solvent (water) is evaporated to dryness in an oven at a suitable temperature (e.g., 110 °C).

-

Mass Determination: The evaporating dish containing the dry salt is cooled in a desiccator and then weighed. The mass of the dissolved salt is determined by subtracting the initial weight of the dish.

-

Calculation: The solubility is then calculated and expressed in grams per liter (g/L) or other appropriate units.

Determination of Crystal Structure

X-ray Diffraction (XRD) is the definitive technique for elucidating the crystal structure of potassium aluminum fluoride.[1]

Methodology:

-

Sample Preparation: A fine powder of the crystalline potassium aluminum fluoride is prepared to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Instrumentation: The sample is placed in a powder X-ray diffractometer.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu Kα radiation). The detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting X-ray diffraction pattern, a plot of intensity versus 2θ, will show a series of peaks. The positions (2θ values) and intensities of these peaks are characteristic of the crystal structure of the substance.

-

Structure Determination: By applying Bragg's Law (nλ = 2d sinθ), the d-spacings (distances between crystal planes) can be calculated from the peak positions.[6] This data, along with the peak intensities, can be used to determine the unit cell dimensions, crystal system (e.g., tetragonal), and the arrangement of atoms within the crystal lattice.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and synthesis pathways for potassium aluminum fluoride.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Potassium hexafluoroaluminate - Wikipedia [en.wikipedia.org]

- 3. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. athabascau.ca [athabascau.ca]

- 6. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Crystal Structure of Potassium Tetrafluoroaluminate (KAlF₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetrafluoroaluminate (KAlF₄) is a compound of significant interest due to its diverse polymorphic nature and its applications in various fields, including as a flux in aluminum brazing. Understanding its crystal structure is paramount for controlling its physicochemical properties. This technical guide provides a comprehensive overview of the known crystal structures of KAlF₄, detailing the crystallographic data, experimental protocols for synthesis and characterization, and the relationships between its different phases.

Introduction

Potassium tetrafluoroaluminate (KAlF₄) exhibits a rich structural chemistry, with multiple polymorphs observed under different temperature and pressure conditions. These structural variations significantly influence its material properties. This guide focuses on the detailed crystallography of the primary phases of KAlF₄, providing researchers and scientists with the foundational knowledge required for its application and further study.

Polymorphs of KAlF₄

KAlF₄ is known to exist in several crystalline forms, primarily a room-temperature tetragonal phase, a high-temperature monoclinic phase, and a metastable orthorhombic phase. The transition between these phases is temperature-dependent.

Room-Temperature Tetragonal Phases

At ambient conditions, KAlF₄ typically crystallizes in a tetragonal system. Two space groups have been reported for this phase: P4/mbm and P4/mmm.[1][2][3] The structure consists of layers of [AlF₆]³⁻ octahedra, with K⁺ ions located between the layers.[1] Each [AlF₆]³⁻ octahedron shares four corners with neighboring octahedra within the layer.[1]

High-Temperature Monoclinic Phase

Upon heating, the room-temperature tetragonal phase transforms into a monoclinic structure with the space group P2₁/m.[1] This phase transition occurs at approximately 673 K (400 °C).[1] The layered structure of [AlF₆]³⁻ octahedra is maintained in the monoclinic phase.[1]

Metastable Orthorhombic Phase (θ-KAlF₄)

A nanosized, metastable orthorhombic polymorph of KAlF₄, designated as θ-KAlF₄, has also been identified. This phase crystallizes in the Pnma space group.[4][5]

Crystallographic Data

The following tables summarize the key crystallographic data for the different polymorphs of KAlF₄.

Table 1: Crystallographic Data for Tetragonal KAlF₄ Polymorphs

| Parameter | P4/mbm[1][3] | P4/mmm[2][6] |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | P4/mbm (No. 127) | P4/mmm (No. 123) |

| Lattice Parameters | ||

| a (Å) | 5.02 - 5.122 | 3.61 - 3.677 |

| b (Å) | 5.02 - 5.122 | 3.61 - 3.677 |

| c (Å) | 6.17 - 6.288 | 6.17 - 6.283 |

| Cell Angles (°) | ||

| α | 90 | 90 |

| β | 90 | 90 |

| γ | 90 | 90 |

| Cell Volume (ų) | 155.40 - 164.999 | 80.35 |

| Z | 2 | 1 |

Table 2: Crystallographic Data for Monoclinic and Orthorhombic KAlF₄ Polymorphs

| Parameter | High-Temperature Monoclinic (P2₁/m)[1] | Metastable Orthorhombic (Pnma)[4] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/m (No. 11) | Pnma (No. 62) |

| Lattice Parameters | ||

| a (Å) | 6.542 | 7.359 |

| b (Å) | 7.195 | 8.389 |

| c (Å) | 7.177 | 12.089 |

| Cell Angles (°) | ||

| α | 90 | 90 |

| β | 108.478 | 90 |

| γ | 90 | 90 |

| Cell Volume (ų) | 320.415 | 746.341 |

| Z | 2 | 8 |

Experimental Protocols

Synthesis of KAlF₄

4.1.1. Solid-State Reaction

A common method for synthesizing polycrystalline KAlF₄ involves a solid-state reaction between potassium carbonate (K₂CO₃) and aluminum hydroxide (B78521) (Al(OH)₃) in the presence of hydrofluoric acid (HF).[6]

-

Materials: Analytical grade K₂CO₃, Al(OH)₃, and 40% hydrofluoric acid.

-

Procedure:

-

Dry K₂CO₃ and Al(OH)₃ at 473 K for 2 hours to remove any adsorbed moisture.[6]

-

Mix stoichiometric amounts of the dried reactants.

-

Add an excess of 40% hydrofluoric acid to the mixture in a Teflon beaker to form a paste.[6]

-

Dry the resulting paste at 373 K in a platinum crucible.[6]

-

Grind the dried mixture in an agate mortar.

-

Anneal the ground powder in a platinum crucible at 723 K for 48 hours.[6]

-

After annealing, the product is ground again for subsequent characterization.[6]

-

4.1.2. Solution Synthesis

High-purity KAlF₄ can be prepared via a solution-based method.[2]

-

Procedure: A step-by-step reaction in a solution maintained at a pH of 4, followed by vaporization at 100°C, has been shown to yield a high-purity product with uniform particle size.[2]

4.1.3. Single Crystal Growth by the Bridgman Method

Large, high-quality single crystals of KAlF₄ can be grown using the modified Bridgman method.[7] This technique involves the directional solidification of a molten salt.

-

General Principle:

-

The raw KAlF₄ material is placed in a crucible, typically with a conical tip, and heated above its melting point (approximately 549 °C) in a furnace with a defined temperature gradient.[7]

-

The crucible is slowly lowered from the hot zone to a cooler zone.

-

Crystallization begins at the coolest point of the crucible (the tip) and proceeds upwards as the crucible moves through the temperature gradient, resulting in a single crystal.

-

Characterization Methods

4.2.1. X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for identifying the crystal structure and phase purity of KAlF₄.

-

Instrumentation: A standard powder diffractometer with Cu Kα radiation is typically used.

-

Data Collection: Diffraction patterns are recorded over a 2θ range, for example, from 10° to 100°, with a defined step size and counting time.[6]

-

In-situ High-Temperature XRD: To study phase transitions, XRD patterns can be collected while heating the sample in a controlled atmosphere.[1]

4.2.2. Rietveld Refinement

Rietveld refinement is a powerful method for refining crystal structure parameters from powder diffraction data. This technique involves fitting a calculated diffraction pattern to the experimental data by adjusting parameters such as lattice parameters, atomic positions, and peak shape functions.

-

Software: Programs such as GSAS or FullProf are commonly used for Rietveld refinement.

-

Procedure:

-

An initial structural model is chosen based on known phases.

-

Instrumental parameters are refined using a standard reference material.

-

The scale factor, background, and unit cell parameters are refined.

-

Peak profile parameters are adjusted to match the experimental peak shapes.

-

Atomic coordinates and isotropic displacement parameters are refined.

-

The goodness of fit is evaluated using parameters like Rwp and χ².

-

Visualizations

KAlF₄ Phase Transition Pathway

Caption: Phase transition of KAlF₄ with temperature.

General Experimental Workflow for KAlF₄ Crystal Structure Analysis

Caption: Workflow for KAlF₄ structure determination.

References

- 1. Ab initio structure determination of nanosized θ-KAlF4 with edge-sharing AlF6 octahedra | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US5318764A - Processes of producing potassium fluoroaluminates - Google Patents [patents.google.com]

- 6. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Laboratory Synthesis of Potassium Aluminum Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory synthesis of potassium aluminum fluoride (B91410) (KAlF₄ and K₃AlF₆), inorganic compounds with significant applications in various industrial processes, including as a flux in aluminum smelting and in the manufacturing of ceramics and abrasives.[1][2][3] This document details established synthesis methodologies, presents quantitative data in a structured format, and includes diagrams of reaction pathways and experimental workflows.

Synthesis Methodologies

The laboratory synthesis of potassium aluminum fluoride can be broadly categorized into three main approaches: aqueous phase synthesis, solid-state reaction, and high-temperature melt methods.

Aqueous Phase Synthesis (Precipitation)

Aqueous phase synthesis is a common and versatile method for producing potassium aluminum fluorides with high purity.[4] This approach involves the reaction of soluble aluminum and potassium precursors in an aqueous solution, leading to the precipitation of the desired product. Several variations of this method exist, primarily differing in the choice of starting materials.

1.1.1. Reaction of Alumina (B75360) Trihydrate with Potassium Fluoride/Bifluoride Solutions

This process involves the reaction of alumina trihydrate (Al₂O₃·3H₂O) with a hot aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF₂), often in the presence of hydrofluoric acid (HF) to ensure complete reaction.[5] The stoichiometry of the reactants can be adjusted to selectively synthesize either potassium tetrafluoroaluminate (KAlF₄) or potassium hexafluoroaluminate (K₃AlF₆, also known as potassium cryolite).[5][6]

1.1.2. Reaction of Aluminum Trifluoride Trihydrate with Aqueous Potassium Fluoride

In this variation, aluminum trifluoride trihydrate (AlF₃·3H₂O) is reacted with a hot aqueous solution of potassium fluoride.[5] This method offers a direct route to potassium aluminum fluorides and can achieve high yields.

1.1.3. In Situ Generation of Potassium Aluminate

This technique involves the initial formation of potassium aluminate by dissolving alumina trihydrate in a hot aqueous solution of potassium hydroxide (B78521) (KOH).[5][7] Subsequently, hydrofluoric acid is added to this solution to precipitate the potassium aluminum fluoride product.[5][7]

Solid-State Reaction

Solid-state synthesis involves the direct reaction of solid precursors at elevated temperatures.[8] This method is often used for producing materials that are not readily synthesized from solution.

A common approach involves the intimate mixing of potassium fluoride (KF) and aluminum fluoride (AlF₃) powders.[9] The mixture is then heated to a high temperature, but below the melting point of the product, to induce a solid-state reaction. Grinding the reactants together can increase the reaction rate by decreasing diffusion distances.[8][10]

High-Temperature Melt (Fusion) Method

This method involves melting a mixture of comminuted potassium fluoride and aluminum fluoride at temperatures exceeding 600°C.[5] The resulting solidified melt is then ground to obtain the final product.[5] This energy-intensive method is often employed for industrial-scale production.

Data Presentation

The following tables summarize quantitative data from various synthesis protocols.

Table 1: Summary of Aqueous Synthesis Parameters for Potassium Hexafluoroaluminate (K₃AlF₆)

| Precursor 1 | Precursor 2 | Precursor 3 | Reaction Temperature (°C) | Yield (%) | Reference |

| Alumina Trihydrate (0.516 kg) | Potassium Hydroxide (0.759 kg) | Hydrofluoric Acid (0.496 kg) | 90 | 99.2 | [5] |

| Alumina Trihydrate (0.156 kg) | Potassium Hydroxide (0.7466 kg) | 50% Hydrofluoric Acid (0.504 kg) | 90 | 99.0 | [5] |

| Aluminum Trifluoride Trihydrate (0.156 kg) | Potassium Fluoride (0.458 kg aq. solution) | - | 90 | 99.9 | [5] |

| Hydrated Aluminum Oxide (4.08 parts) | Potassium Hydroxide (9.32 parts) | Hydrofluoric Acid (10.1 parts) | Boiling | Not specified | [7] |

Table 2: Summary of Aqueous Synthesis Parameters for Potassium Tetrafluoroaluminate (KAlF₄)

| Precursor 1 | Precursor 2 | Precursor 3 | Reaction Temperature (°C) | Yield (%) | Reference |

| Alumina Trihydrate (0.676 kg) | Potassium Hydroxide (1.078 kg) | 50% Hydrofluoric Acid (1.414 kg) | 90 | >100* | [5] |

| Aluminum Trifluoride Trihydrate (0.950 kg) | Potassium Fluoride (1.099 kg aq. solution) | - | 90 | 99.9 | [5] |

| Aluminum Trifluoride Trihydrate (0.949 kg) | Potassium Fluoride (1.084 kg aq. solution) | - | 90 | 99.8 | [5] |

*Yields reported as over 100% are attributed to the presence of K₃AlF₆ as a byproduct.[5]

Table 3: Physical and Chemical Properties of Potassium Aluminum Fluorides

| Property | Potassium Tetrafluoroaluminate (KAlF₄) | Potassium Hexafluoroaluminate (K₃AlF₆) |

| Molar Mass | 142.07 g/mol [11][12] | 258.28 g/mol [6] |

| Appearance | White crystalline solid/powder[1][11] | White crystalline powder[6] |

| Density | 2.9 g/cm³[11] | Not specified |

| Melting Point | > 600 °C[11] (approx. 574°C for equimolar mixture)[5] | 1,025 °C[6] |

| Solubility in Water | 2 g/L[11] | Sparingly soluble[1] |

Experimental Protocols

Protocol for Aqueous Synthesis of K₃AlF₆ from Alumina Trihydrate

This protocol is adapted from the process described in US Patent 5,318,764.[5]

-

Preparation of Potassium Aluminate Solution: In a polyethylene (B3416737) vessel, add 0.759 kg of potassium hydroxide to a suitable amount of water to create a solution and heat to 90°C with vigorous stirring.

-

Digestion: Slowly add 0.516 kg of alumina trihydrate to the hot potassium hydroxide solution. Continue stirring and heating to allow for complete digestion, resulting in a clear solution of potassium aluminate.

-

Precipitation: Carefully and slowly add 0.496 kg of hydrofluoric acid to the clear solution. Potassium hexafluoroaluminate will precipitate out of the solution.

-

Isolation and Drying: Separate the precipitate from the solution via centrifugation or filtration.

-

Final Product: Dry the collected solid in an oven at 150°C and then pulverize to obtain the final K₃AlF₆ powder.

Protocol for Aqueous Synthesis of KAlF₄ from Aluminum Trifluoride Trihydrate

This protocol is based on the methodology outlined in US Patent 5,318,764.[5]

-

Preparation of Potassium Fluoride Solution: Prepare a hot aqueous solution of potassium fluoride (e.g., 1.099 kg of solution) and heat it to 90°C in a suitable reaction vessel with vigorous stirring. The concentration of the potassium fluoride solution can range from 25% to 42% by weight.[5]

-

Reaction: Add 0.950 kg of aluminum trifluoride trihydrate to the hot potassium fluoride solution in a continuous stream while maintaining vigorous stirring.

-

Digestion: Continue to digest the resulting slurry for one hour at 90°C.

-

Isolation and Drying: Separate the KAlF₄ precipitate using a centrifuge or filtration.

-

Final Product: Dry the product in an oven at 150°C and then pulverize to obtain the final KAlF₄ powder.

Diagrams

Reaction Pathways

The following diagrams illustrate the chemical transformations in the aqueous synthesis of potassium aluminum fluorides.

Caption: Chemical reaction pathways for aqueous synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the aqueous precipitation synthesis of potassium aluminum fluoride.

Caption: General experimental workflow for aqueous synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Aluminum Potassium Fluoride|Reagent|KAlF₄ [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. US5318764A - Processes of producing potassium fluoroaluminates - Google Patents [patents.google.com]

- 6. eastharbourgroup.com [eastharbourgroup.com]

- 7. US1937956A - Process of making potassium aluminum fluoride - Google Patents [patents.google.com]

- 8. ch.ntu.edu.tw [ch.ntu.edu.tw]

- 9. Preparation of potassium cryolite - Knowledge - Only Fluorine Chemicals [chinachemicalfactory.com]

- 10. inorganic chemistry - How to prepare KF/Al2O3 i.e. potassium fluoride on alumina (/on aluminum oxide) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Potassium aluminium fluoride - Wikipedia [en.wikipedia.org]

- 12. Potassium aluminum fluoride | AlF4.K | CID 16714211 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aluminum Potassium Fluoride: Properties, Synthesis, and Applications in G-Protein Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum potassium fluoride (B91410) is a group of inorganic compounds with significant industrial and research applications. Primarily known for its role as a flux in aluminum metallurgy, it has also garnered considerable interest in the scientific community for its ability to mimic the gamma-phosphate of GTP, thereby acting as an activator of heterotrimeric G-proteins. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthesis protocols, and the mechanistic role of aluminum potassium fluoride in G-protein signaling pathways, tailored for a scientific audience.

Chemical Identifiers and Nomenclature

This compound can refer to several related compounds, principally potassium tetrafluoroaluminate (KAlF₄) and tripotassium hexafluoroaluminate (K₃AlF₆). Each has distinct identifiers as detailed below.

| Identifier | Potassium Tetrafluoroaluminate (KAlF₄) | Tripotassium Hexafluoroaluminate (K₃AlF₆) |

| CAS Number | 14484-69-6[1] | 13775-52-5[2] |

| EC Number | 238-485-8[1] | 237-409-0[2] |

| PubChem CID | 16714211[1] | 160989[3] |

| IUPAC Name | potassium tetrafluoridoaluminate[1] | tripotassium;hexafluoroaluminum(3-)[4] |

| Molecular Formula | AlF₄K[5] | AlF₆K₃[6] |

| Synonyms | Potassium tetrafluoroaluminate, Potassium cryolite[1] | Potassium hexafluoroaluminate, Potassium cryolite[2][4] |

Physicochemical Properties

The physical and chemical properties of potassium tetrafluoroaluminate and tripotassium hexafluoroaluminate are summarized in the tables below, providing a comparative overview of these compounds.

Physical Properties

| Property | Potassium Tetrafluoroaluminate (KAlF₄) | Tripotassium Hexafluoroaluminate (K₃AlF₆) |

| Molecular Weight | 142.07 g/mol [7] | 258.27 g/mol [8] |

| Appearance | White solid/powder[1][7] | White to light gray powder[4][8] |

| Melting Point | > 600 °C (1112 °F; 873 K)[1] | 1035 °C[4] |

| Density | 2.9 g/cm³[1] | 2.886 g/cm³[7] |

| Solubility in Water | 2 g/L[1] | Slightly soluble[4][8] |

Crystal Structure

| Property | Potassium Tetrafluoroaluminate (KAlF₄) | Tripotassium Hexafluoroaluminate (K₃AlF₆) |

| Crystal System | Tetragonal[9][10] | Cubic[11] |

| Space Group | P4/mmm[9] | Fm-3m[11] |

| Lattice Parameters | a = 5.02 Å, c = 6.17 Å, α=β=γ=90°[10] | a = b = c = 8.56 Å, α=β=γ=90° |

| Coordination Geometry | Al³⁺ is bonded to six F⁻ atoms in a corner-sharing AlF₆ octahedra.[9][10] | Al³⁺ is bonded to six equivalent F⁻ atoms to form AlF₆ octahedra.[11] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of potassium tetrafluoroaluminate and tripotassium hexafluoroaluminate have been reported. The following are detailed experimental protocols for their preparation.

Synthesis of Potassium Tetrafluoroaluminate (KAlF₄)

Method 1: Reaction of Alumina (B75360) Trihydrate with Potassium Fluoride and Hydrofluoric Acid

This method involves the reaction of alumina trihydrate with a hot, solvated solution of potassium fluoride and hydrofluoric acid.

-

Materials: Alumina trihydrate (Al(OH)₃), Potassium hydroxide (B78521) (KOH), Hydrofluoric acid (HF, 48-50%).

-

Procedure:

-

In a suitable plastic vessel (e.g., polyethylene), a known amount of potassium hydroxide is dissolved in water.

-

The required amount of hydrofluoric acid is carefully added to the potassium hydroxide solution with stirring.

-

Alumina trihydrate is then added to the reaction mixture while stirring.

-

A vigorous reaction ensues and is typically complete within 30 minutes.

-

The resulting slurry is stirred for an additional 30 minutes.

-

The precipitated potassium tetrafluoroaluminate is recovered by filtration.

-

The solid product is dried in an oven.

-

Synthesis of Tripotassium Hexafluoroaluminate (K₃AlF₆)

Method 1: Reaction of Fluoroaluminic Acid with Potassium Hydroxide

This process involves the initial formation of fluoroaluminic acid followed by reaction with potassium hydroxide.

-

Materials: Anhydrous hydrogen fluoride (HF), Aluminum hydroxide (Al(OH)₃), Potassium hydroxide (KOH).

-

Reaction:

-

6HF + Al(OH)₃ → AlF₃·3HF + 3H₂O

-

AlF₃·3HF + 3KOH → K₃AlF₆ + 3H₂O[4]

-

-

Procedure:

-

Fluoroaluminic acid is prepared by reacting anhydrous hydrogen fluoride with aluminum hydroxide.[4]

-

The resulting fluoroaluminic acid is then reacted with potassium hydroxide at an elevated temperature.[4]

-

The mixture is subsequently filtered, dried, melted, and crushed to obtain the final tripotassium hexafluoroaluminate product.[4]

-

Role in G-Protein Signaling

Aluminum fluoride, in the presence of trace amounts of aluminum, forms the tetrafluoroaluminate complex (AlF₄⁻). This complex plays a crucial role in the study of G-protein signaling by acting as a phosphate (B84403) analog. Specifically, it mimics the γ-phosphate of GTP, the molecule that activates G-proteins.

Mechanism of Action

G-proteins are molecular switches that are "on" when bound to GTP and "off" when bound to GDP. The hydrolysis of GTP to GDP, facilitated by the Gα subunit's intrinsic GTPase activity, terminates the signal. AlF₄⁻ binds to the GDP-bound form of the Gα subunit in the nucleotide-binding pocket. The geometry of the AlF₄⁻ complex mimics the transition state of GTP hydrolysis. This stable complex locks the G-protein in its active conformation, leading to persistent downstream signaling. This property makes aluminum fluoride an invaluable tool for researchers studying the structure and function of G-proteins and their associated signaling pathways.

Experimental Workflow for Studying G-Protein Activation

A typical experimental workflow to investigate the effect of this compound on a G-protein coupled receptor (GPCR) signaling pathway is outlined below.

Caption: Experimental workflow for G-protein activation studies.

This workflow demonstrates the use of this compound to activate G-proteins in isolated cell membranes, allowing for the measurement of downstream signaling events or direct G-protein activation.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of G-protein activation by a GPCR and the mimetic action of aluminum fluoride.

Caption: G-protein activation signaling pathway.

This diagram illustrates how a ligand-activated GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from Gβγ. Aluminum fluoride (AlF₄⁻) can bypass the need for a ligand and GPCR by directly binding to the Gα(GDP) complex and inducing an active conformation.

Safety and Handling

This compound is harmful if swallowed or inhaled and causes serious eye irritation. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound, encompassing both potassium tetrafluoroaluminate and tripotassium hexafluoroaluminate, represents a class of inorganic compounds with significant utility in both industrial and research settings. For scientists and professionals in drug development, its most notable application lies in its ability to act as a non-hydrolyzable GTP analog, providing a powerful tool to dissect the intricacies of G-protein signaling. A thorough understanding of its chemical properties, synthesis, and mechanism of action is paramount for its effective and safe utilization in the laboratory.

References

- 1. Potassium aluminium fluoride - Wikipedia [en.wikipedia.org]

- 2. Potassium aluminum fluoride | K3AlF6 - BuyersGuideChem [buyersguidechem.com]

- 3. Potassium hexafluoroaluminate | AlF6.3K | CID 160989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium hexafluoroaluminate - Wikipedia [en.wikipedia.org]

- 5. Potassium tetrafluoroaluminate [hnjql.com]

- 6. tripotassium hexafluoroaluminate [webbook.nist.gov]

- 7. boulingchem.com [boulingchem.com]

- 8. chembk.com [chembk.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

solubility and stability of potassium tetrafluoroaluminate

An In-Depth Technical Guide to the Solubility and Stability of Potassium Tetrafluoroaluminate (KAlF₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrafluoroaluminate (KAlF₄), also known as potassium aluminum fluoride (B91410), is an inorganic complex salt with significant industrial applications, primarily as a flux in the brazing and smelting of aluminum.[1][2] Its properties, particularly its solubility and stability, are critical parameters for its use in these high-temperature processes and are of interest for potential applications in other fields, including ceramics and insecticides.[3] This guide provides a comprehensive overview of the aqueous and organic solubility of KAlF₄, its thermal and chemical stability, and detailed experimental protocols for its characterization.

Physicochemical Properties

Potassium tetrafluoroaluminate is a white, odorless crystalline powder.[1] The fundamental physicochemical properties of KAlF₄ are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | KAlF₄ | [1][2] |

| Molar Mass | 142.07 g/mol | [2] |

| Appearance | White, odorless powder/solid | [1][2] |

| Density | 2.9 g/cm³ | [1][2] |

| Melting Point | 546 - >600 °C (Congruent melting at 575 °C) | [3] |

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various media and applications. KAlF₄ is characterized by its limited solubility in aqueous solutions and is generally considered insoluble in most organic solvents.

Aqueous Solubility

Potassium tetrafluoroaluminate is slightly to partially soluble in water.[1][3] This limited solubility is a key characteristic, particularly when considering its environmental fate and handling.

| Solvent | Temperature | Solubility | Reference(s) |

| Water | 20 °C | 2.0 g/L | [2] |

| Water | 20 °C | 2.5 g/L | [3] |

Organic Solvent Solubility

Direct quantitative solubility data for KAlF₄ in organic solvents is not extensively documented in the literature. However, as a complex inorganic salt, it is expected to have very low solubility in non-polar and weakly polar organic solvents such as hydrocarbons (e.g., benzene, cyclohexane) and ethers (e.g., tetrahydrofuran).[4] Some limited solubility might be observed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, a behavior seen with related simple salts like potassium fluoride (KF).[4][5] For practical purposes, KAlF₄ is considered insoluble in most common organic solvents.

Stability Profile

The stability of KAlF₄ under various conditions is critical for its safe handling, storage, and application, especially in high-temperature industrial processes.

Thermal Stability

KAlF₄ exhibits high thermal stability. It melts at a high temperature and only begins to decompose at significantly higher temperatures.

| Parameter | Value | Reference(s) |

| Melting Point | 575 °C (Congruent) | |

| Decomposition Temperature | > 800 °C |

Chemical Stability and Reactivity

Under standard conditions, potassium tetrafluoroaluminate is a stable compound. However, it exhibits reactivity under specific chemical environments.

| Condition | Observation | Reference(s) |

| Storage | Stable. May be moisture sensitive. | [3] |

| Incompatibilities | Strong oxidizing agents. | [3] |

| Reaction with Acids | Reacts with strong acids to liberate toxic hydrogen fluoride (HF) gas. | [3] |

| Aqueous Stability (pH) | Stable in solutions with pH > 5.0. | |

| Hydrolysis (Acidic) | Undergoes hydrolysis at pH < 4.0 to yield HF and aluminum hydroxide (B78521). | |

| Hydrolysis Rate Constant | 3.2 × 10⁻⁴ s⁻¹ (at pH 3.0 and 25°C) |

The chemical reactivity pathways for KAlF₄ are illustrated in the diagram below.

Caption: Chemical stability and degradation pathways of KAlF₄.

Experimental Protocols

This section provides detailed methodologies for the synthesis of KAlF₄ and the determination of its solubility and thermal stability.

Synthesis of Potassium Tetrafluoroaluminate (Wet Chemical Method)

This protocol is adapted from established industrial synthesis processes.[6] It involves the reaction of aluminum hydroxide and potassium hydroxide with hydrofluoric acid.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Potassium hydroxide (KOH)

-

Hydrofluoric acid (HF), 50% aqueous solution

-

Deionized water

-

Polyethylene (B3416737) or Teflon beaker and stirrer (HF is corrosive to glass)

Procedure:

-

In a polyethylene beaker, carefully prepare an aqueous solution of fluoroaluminic acid by slowly adding a stoichiometric amount of aluminum hydroxide to a stirred solution of hydrofluoric acid. The reaction is exothermic and should be controlled.

-

Reaction: Al(OH)₃ + 4HF → HAlF₄ + 3H₂O

-

-

Once the fluoroaluminic acid solution is prepared and has cooled, slowly add a stoichiometric amount of potassium hydroxide solution while stirring continuously. The reaction should be carried out at a controlled temperature, typically between 70°C and 90°C.[6]

-

Reaction: HAlF₄ + KOH → KAlF₄ + H₂O

-

-

Potassium tetrafluoroaluminate will precipitate out of the solution as a white solid.

-

Continue stirring the resulting slurry for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Separate the KAlF₄ precipitate from the solution by filtration using a suitable filter paper and a Buchner funnel.

-

Wash the collected solid with deionized water to remove any unreacted starting materials or soluble byproducts.

-

Dry the purified KAlF₄ product in an oven at 110-150°C to a constant weight.

The overall synthesis workflow is depicted below.

Caption: Workflow for the wet chemical synthesis of KAlF₄.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a sparingly soluble solid in a solvent.[7]

Materials & Equipment:

-

Potassium tetrafluoroaluminate (KAlF₄) powder

-

Deionized water (solvent)

-

Thermostatically controlled orbital shaker or water bath capable of maintaining 20 ± 0.5 °C

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or similar analytical instrument for quantifying K⁺ or Al³⁺ ions.

Procedure:

-

Add an excess amount of KAlF₄ powder to a sealed container (e.g., a glass flask) containing a known volume of deionized water. The presence of undissolved solid at the end of the experiment is essential.

-

Place the container in the thermostatically controlled shaker set to 20 °C.

-

Agitate the suspension at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7]

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, first centrifuge the aliquot at high speed, and then filter the resulting supernatant through a syringe filter.

-

Accurately dilute the clear, saturated solution with a known volume of deionized water to bring the ion concentration into the calibrated range of the analytical instrument.

-

Determine the concentration of potassium (K⁺) or aluminum (Al³⁺) in the diluted solution using ICP-OES.

-

Calculate the original concentration of KAlF₄ in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L.

The workflow for solubility determination is visualized below.

Caption: Experimental workflow for solubility determination.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, decomposition temperatures, and melting point of a material.

Equipment:

-

Simultaneous Thermal Analyzer (TGA/DSC) or separate TGA and DSC instruments

-

Alumina or platinum crucibles

-

High-purity inert gas (Nitrogen or Argon)

Procedure:

-

Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications.

-

Place a small, accurately weighed sample of KAlF₄ (typically 5-10 mg) into a tared TGA/DSC crucible.

-

Place the crucible into the instrument furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

-

Program the instrument to heat the sample at a constant rate, for example, 10 °C/min, from ambient temperature to a temperature above the expected decomposition point (e.g., 900 °C).

-

For TGA: Record the sample mass as a function of temperature. A significant loss of mass indicates decomposition. The onset temperature of mass loss is taken as the decomposition temperature.

-

For DSC: Record the differential heat flow into the sample as a function of temperature. An endothermic peak will indicate melting. The onset or peak temperature of this event corresponds to the melting point.

Conclusion

Potassium tetrafluoroaluminate is a thermally robust inorganic salt with a high melting point and limited solubility in aqueous solutions. Its chemical stability is high under neutral to alkaline conditions, but it readily reacts with strong acids and undergoes hydrolysis in acidic aqueous environments. The data and protocols presented in this guide offer a foundational resource for professionals working with KAlF₄, enabling a better understanding of its properties for existing applications and future research endeavors.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Potassium aluminium fluoride - Wikipedia [en.wikipedia.org]

- 3. Potassium tetrafluoroaluminate [chembk.com]

- 4. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility of KF in four organic solvents and thermodynamic dissolution functions | Semantic Scholar [semanticscholar.org]

- 6. CA1188483A - Process of producing potassium tetrafluoro aluminate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the KF-AlF₃ System for Metallurgical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potassium fluoride-aluminum fluoride (B91410) (KF-AlF₃) binary phase diagram, a system of significant interest in aluminum metallurgy, molten salt chemistry, and materials science. This document outlines the critical phase equilibria, presents quantitative data in a structured format, details the experimental methodologies for its determination, and offers visualizations of the phase relationships. The KF-AlF₃ system is foundational for the development of low-melting-point electrolytes for aluminum electrolysis, offering potential energy savings and improved efficiency over traditional cryolite-based systems.

Core Concepts of the KF-AlF₃ System

The KF-AlF₃ system is characterized by the formation of several intermediate compounds due to the strong Lewis acid-base interaction between aluminum fluoride (AlF₃) and potassium fluoride (KF). In the molten state, complex aluminofluoride anions such as [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻ are formed. The stability and equilibrium between these species are highly dependent on the composition and temperature of the melt. The phase diagram reveals the formation of congruently and incongruently melting compounds, which dictates the physicochemical properties of the molten salt mixtures, such as melting point, viscosity, and electrical conductivity.

Quantitative Phase Diagram Data

The phase diagram of the KF-AlF₃ system has been investigated by numerous researchers, with some variations in the reported values for invariant points. The following tables summarize the key data for eutectic points, peritectic points, and the melting points of the congruently melting compounds.

Table 1: Eutectic and Peritectic Points in the KF-AlF₃ System

| Point | Type | Composition (mol% AlF₃) | Temperature (°C) |

| E₁ | Eutectic | 8.0[1][2][3] | 821.2[1][2][3] |

| E₂ | Eutectic | 45.5[1][2][3] | 565.0[1][2] |

| P₁ | Peritectic | ~36 | ~690 |

Note: Discrepancies exist in the literature regarding the exact compositions and temperatures of the invariant points.

Table 2: Melting Points of Compounds in the KF-AlF₃ System

| Compound | Formula | Melting Point (°C) | Melting Behavior |

| Potassium Cryolite | K₃AlF₆ | ~1020 | Congruent[4] |

| Potassium Tetrafluoroaluminate | KAlF₄ | 575 ± 2 | Congruent[5] |

| - | K₂AlF₅ | - | Incongruent |

Experimental Protocols

The determination of the KF-AlF₃ phase diagram relies on a combination of experimental techniques, primarily thermal analysis and X-ray diffraction.

Thermal Analysis (DTA/DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are the primary methods for determining the temperatures of phase transitions.

Sample Preparation:

-

High-purity KF and AlF₃ are used as starting materials. KF is typically dried under vacuum in the presence of a desiccant like P₂O₅ to remove any moisture.[2][4] AlF₃ can be purified by sublimation.[2][4]

-

Mixtures of desired compositions are prepared by accurately weighing the components.

-

The mixtures are thoroughly ground in an agate mortar to ensure homogeneity.[5]

-

For DTA/DSC analysis, small amounts of the sample (typically 5-20 mg) are placed in inert crucibles, such as platinum or alumina.[2]

Methodology:

-

The sample and a reference material (typically empty crucible or calcined alumina) are heated and cooled at a controlled rate, commonly between 2-10 °C/min.[2]

-

A purge gas of inert atmosphere (e.g., argon or nitrogen) is maintained to prevent oxidation and hydrolysis of the fluoride samples.

-

The temperature difference between the sample and the reference is recorded as a function of temperature.

-

Endothermic and exothermic peaks in the DTA/DSC curve correspond to phase transitions such as melting, solidification, and solid-state transformations. The onset temperature of the peak is typically taken as the transition temperature.

-

To ensure accuracy, the temperature scale of the instrument is calibrated using standard materials with known melting points.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the KF-AlF₃ system at different compositions and temperatures.

Sample Preparation:

-

Samples of different compositions are prepared as described for thermal analysis.

-

The mixtures are heated to a molten state in a sealed, inert container (e.g., a platinum crucible under argon) and then slowly cooled to allow for the formation of equilibrium solid phases.

-

The solidified samples are ground into a fine powder for XRD analysis.

Methodology:

-

The powdered sample is mounted on a sample holder in an X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting XRD pattern, a plot of intensity versus 2θ, is a unique "fingerprint" of the crystalline phases present.

-

The identification of the phases is achieved by comparing the experimental diffraction pattern with standard patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

Mandatory Visualization

Caption: Phase diagram of the KF-AlF₃ system.

Caption: Experimental workflow for KF-AlF₃ phase diagram determination.

References

An In-depth Technical Guide to the Thermal Decomposition of Aluminum Potassium Fluoride

This technical guide provides a comprehensive overview of the thermal decomposition of aluminum potassium fluoride (B91410), with a primary focus on potassium tetrafluoroaluminate (KAlF₄). The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the high-temperature behavior of this inorganic compound. This document details the structural transformations, decomposition pathways, and experimental methodologies used to characterize these processes.

Physicochemical Properties of Potassium Aluminum Fluoride

Potassium aluminum fluoride is a key compound in various industrial applications, including as a flux in aluminum smelting and the production of brazing agents. Its thermal stability and decomposition characteristics are critical for these high-temperature processes. The two most common forms of potassium aluminum fluoride are potassium tetrafluoroaluminate (KAlF₄) and potassium hexafluoroaluminate (K₃AlF₆). This guide will primarily focus on KAlF₄, which is more commonly associated with thermal decomposition studies in the context of fluxes.

A summary of the key physicochemical properties of KAlF₄ is presented in Table 1.

Table 1: Physicochemical Properties of Potassium Tetrafluoroaluminate (KAlF₄)

| Property | Value | Reference |

| Chemical Formula | KAlF₄ | [1][2] |

| Molar Mass | 142.07 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Density | 2.9 g/cm³ | [1][2] |

| Melting Point | ~575 °C (848 K) | [4] |

| Solubility in Water | 2 g/L | [2] |

| Crystal Structure (Room Temp.) | Tetragonal (P4/mbm space group) | [4] |

| Crystal Structure (High Temp.) | Monoclinic (P2₁/m space group) | [4] |

Thermal Decomposition Pathway

The thermal decomposition of KAlF₄ is a multi-stage process involving phase transitions and structural rearrangements at elevated temperatures. The process can be influenced by the presence of moisture.

Under anhydrous conditions, the thermal decomposition of KAlF₄ is primarily characterized by structural changes rather than significant mass loss until very high temperatures are reached.

-

Phase Transition: As the temperature increases, solid KAlF₄ undergoes a polymorphic phase transition from a tetragonal crystal structure to a monoclinic structure at approximately 400 °C (673 K).[4] This transition involves a rearrangement of the [AlF₆]³⁻ octahedra that form the layered structure of the crystal.[4]

-

Melting and Structural Dissociation: KAlF₄ melts congruently at around 575 °C.[4] Upon melting, the polymeric layered structure of corner-sharing [AlF₆]³⁻ octahedra breaks down. The predominant species in the molten state is the tetrahedral [AlF₄]⁻ anion, with a smaller equilibrium concentration of [AlF₆]³⁻ anions.[4][5] This dissociation can be represented as a simplified equilibrium in the melt:

[AlF₆]³⁻ ⇌ [AlF₄]⁻ + 2F⁻

-

Vaporization: At temperatures above its melting point, KAlF₄ exhibits significant volatility.[6] Thermogravimetric analysis has been used to measure the vapor pressure of KAlF₄ over molten salt mixtures, indicating that it can evaporate without significant decomposition in an inert atmosphere.[7]

The logical flow of these transformations is illustrated in the diagram below.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Potassium aluminium fluoride - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flux Transformations – Aluminium Brazing [aluminium-brazing.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Bonding in Potassium Tetrafluoroaluminate (KAlF₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetrafluoroaluminate (KAlF₄) is an inorganic compound with significant industrial applications, notably as a flux in the brazing of aluminum alloys.[1][2] A thorough understanding of its molecular structure and bonding is crucial for optimizing its performance in existing applications and for the development of new materials. This technical guide provides a comprehensive overview of the structural and bonding characteristics of KAlF₄, including its various polymorphs, detailed crystallographic data, and the experimental and computational methodologies employed in its characterization.

Crystal Structure of KAlF₄

Potassium tetrafluoroaluminate is known to exist in several polymorphic forms, with the room temperature phase being the most extensively studied. The structural details of the primary polymorphs are summarized below.

Room Temperature Tetragonal Phase

At ambient temperature and pressure, KAlF₄ typically crystallizes in a tetragonal system.[3] Two space groups have been reported for this phase: P4/mmm and P4/mbm.[3][4][5] The structure is characterized by a layered arrangement of corner-sharing [AlF₆]³⁻ octahedra, with K⁺ ions situated between these layers.[3][6][7] Each [AlF₆]³⁻ octahedron shares four of its corners with neighboring octahedra within the same layer.[3][6][7]

The coordination environment of the constituent ions is a key feature of this structure. The aluminum (Al³⁺) ion is octahedrally coordinated to six fluoride (B91410) (F⁻) ions.[4][8] The potassium (K⁺) ion is bonded to eight F⁻ ions in a body-centered cubic geometry.[4][8] There are two distinct types of F⁻ ions: non-bridging fluorines (Fnb) and bridging fluorines that link the [AlF₆]³⁻ octahedra.[3]

A summary of the crystallographic data for the tetragonal phases of KAlF₄ is presented in Table 1.

Table 1: Crystallographic Data for Tetragonal KAlF₄

| Parameter | P4/mmm (mp-5347)[4][8] | P4/mbm (mp-2910)[5] |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | P4/mmm | P4/mbm |

| Lattice Parameters | a = b = 5.02 Å, c = 6.17 Å | a = b = 5.02 Å, c = 6.17 Å |

| α = β = γ = 90° | α = β = γ = 90° | |

| Unit Cell Volume | 155.40 ų | 155.40 ų |

| Density | 2.94 g/cm³ | 3.04 g/cm³ |

| Bond Lengths | ||

| K-F | 2.87 Å (8x) | 2.83 Å (8x) |

| Al-F | 1.77 Å (2x), 1.80 Å (4x) | 1.77 Å (2x), 1.82 Å (4x) |

| Coordination Geometry | ||

| K⁺ | 8-coordinate (Cube) | 8-coordinate (Distorted Cube) |

| Al³⁺ | 6-coordinate (Octahedron) | 6-coordinate (Octahedron) |

High-Temperature Monoclinic Phase

Upon heating, the tetragonal phase of KAlF₄ undergoes a phase transition to a monoclinic structure at approximately 673 K.[3][6] This high-temperature phase belongs to the P2₁/m space group.[3][6] This transformation involves a distortion of the unit cell, with one of the cell angles deviating from 90°.[3] The layered structure of [AlF₆]³⁻ octahedra is retained in this phase.[3][6][7]

Table 2: Crystallographic Data for High-Temperature Monoclinic KAlF₄ [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Lattice Parameters | a = 6.542 Å, b = 7.195 Å, c = 7.177 Å |

| α = 90°, β = 108.478°, γ = 90° | |

| Unit Cell Volume | 320.415 ų |

Other Polymorphs

A metastable, nanosized polymorph of KAlF₄, denoted as θ-KAlF₄, has also been identified.[9] This phase possesses an orthorhombic crystal structure with the space group Pnma.[9][10] Its structure is distinct from the other polymorphs and is characterized by edge-sharing [AlF₆] octahedra that form ladder-like double files.[9]

Nature of the Chemical Bonding

The bonding in KAlF₄ is predominantly ionic in nature. This is evident from the constituent elements: potassium, a highly electropositive alkali metal; aluminum, a moderately electropositive metal; and fluorine, the most electronegative element. The structure can be described as an ionic lattice composed of K⁺ cations and complex fluoroaluminate anions. In the solid state, this is primarily the hexafluoroaluminate anion, [AlF₆]³⁻.

In the molten state, experimental evidence suggests the dissociation of the [AlF₆]³⁻ octahedra into tetrafluoroaluminate anions, [AlF₄]⁻, and free F⁻ ions.[6][7] This has been corroborated by Raman spectroscopy and computational simulations.[6][7]

Experimental Characterization Techniques

The structural and bonding properties of KAlF₄ have been elucidated through a combination of experimental and computational methods.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used to determine the crystal structure of KAlF₄.[11]

Experimental Protocol for Powder XRD:

-

Sample Preparation: A high-purity, powdered sample of KAlF₄ is used. For high-temperature measurements, the sample is placed in a high-temperature chamber with a controlled inert atmosphere (e.g., argon) to prevent oxidation.[3]

-

Instrumentation: A powder diffractometer, such as a Bruker D8 Advance, equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly employed.[3][7]

-

Data Collection: The diffraction pattern is recorded over a 2θ range, typically from 10° to 100°, with a defined step size (e.g., 0.02°) and counting time per step (e.g., 0.33 s).[3] For temperature-dependent studies, the sample is heated at a controlled rate (e.g., 10 K/min) and held at the desired temperature for a period to ensure thermal equilibrium before measurement.[3]

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[7] For detailed structural analysis, Rietveld refinement is performed to refine the lattice parameters, atomic positions, and other structural details.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the chemical bonds in KAlF₄, providing insights into the structure and bonding in both solid and molten states.[3]

Experimental Protocol for High-Temperature Raman Spectroscopy:

-

Sample Preparation: A small amount of the KAlF₄ sample is placed in a suitable container for high-temperature measurements, such as a platinum crucible. The sample is heated in a controlled inert atmosphere.[7]

-

Instrumentation: A Raman spectrometer, such as a LabRAM HR800, equipped with a laser source is used.[3]

-

Data Collection: The sample is heated to the desired temperature, and the Raman spectrum is collected. The laser power is optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.[7]

-

Data Analysis: The positions and intensities of the Raman bands are analyzed to identify the characteristic vibrational modes. These experimental spectra are often compared with simulated spectra from computational models to aid in the assignment of the vibrational modes.[3][6][7]

Table 3: Major Raman Vibrational Modes of Tetragonal KAlF₄ at Room Temperature [7]

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Mode | Type of Vibration |

| 228 | 227.6 | Eg | Shearing of Al-Fnb |

| 547 | 547.4 | A₁g | Symmetric stretching of Al-Fnb |

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT) and ab initio quantum chemistry simulations, have been instrumental in complementing experimental studies of KAlF₄.[3][6][7]

Computational Protocol for DFT Calculations:

-

Model Building: A model of the KAlF₄ crystal structure based on experimental data is constructed.

-

Software: A computational chemistry package such as CASTEP is used.[3]

-

Calculation Parameters: The calculations are performed using a suitable functional, such as the Generalized Gradient Approximation (GGA). A plane-wave cutoff energy (e.g., 780.0 eV) and a k-point grid for sampling the Brillouin zone are defined.[3]

-

Analysis: The calculations can be used to optimize the geometry of the crystal structure, calculate vibrational frequencies for comparison with Raman spectra, and analyze the electronic structure to understand the nature of the chemical bonds.[3]

Visualizations

To further elucidate the structural aspects of KAlF₄, the following diagrams are provided.

References

- 1. Potassium Fluoroaluminate as a Brazing Flux: How It Powers the Automotive Industry - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mp-5347: KAlF4 (tetragonal, P4/mmm, 123) [legacy.materialsproject.org]

- 9. Ab initio structure determination of nanosized θ-KAlF4 with edge-sharing AlF6 octahedra | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. webqc.org [webqc.org]

An In-Depth Technical Guide to the Thermodynamic Properties of Molten Potassium Fluoroaluminates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of molten potassium fluoroaluminates (KF-AlF₃). This system is of significant interest in various high-temperature applications, including aluminum electrolysis and brazing fluxes. Understanding its thermodynamic behavior is crucial for process optimization, materials selection, and the development of new technologies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of molten potassium fluoroaluminates are complex, characterized by the formation of various complex ions in the melt. The following tables summarize the key thermodynamic data available in the literature, providing a basis for comparison and modeling.

Phase Diagram and Invariant Points

The KF-AlF₃ system is characterized by the formation of two main congruently melting compounds: potassium cryolite (B1665278) (K₃AlF₆) and potassium tetrafluoroaluminate (KAlF₄). The phase diagram also features two eutectic points.[1][2][3][4][5]

| Feature | Composition (mol% AlF₃) | Temperature (°C) | Reference(s) |

| Eutectic E₁ | 8.0 | 821.2 | [1][2][4][5] |

| Eutectic E₂ | 45.5 | 565.0 | [1][4] |

| Melting Point of K₃AlF₆ | 25 | 996 | [2] |

| Melting Point of KAlF₄ | 50 | 575 | [3] |

Enthalpy and Excess Entropy of Mixing

The molar enthalpy of mixing (ΔHmix) and the molar excess entropy (ΔSE) for the KF-KAlF₄ system can be calculated using the following polynomial equations, with coefficients determined from experimental data.[2] The system is treated as a quasi-binary mixture of KF and KAlF₄.

Equation for Molar Enthalpy of Mixing: ΔHmix (J/mol) = x(KF) * x(KAlF₄) * [h₀ + h₁x(KAlF₄) + h₂x(KAlF₄)² + h₃*x(KAlF₄)³]

Equation for Molar Excess Entropy of Mixing: ΔSE (J/mol·K) = x(KF) * x(KAlF₄) * [s₀ + s₁x(KAlF₄) + s₂x(KAlF₄)² + s₃*x(KAlF₄)³]

Coefficients for the Equations:

| Coefficient | Enthalpy (hᵢ) | Entropy (sᵢ) |

| 0 | -66.7 ± 5.3 | -22 ± 2 |

| 1 | -227.6 ± 40.3 | -117 ± 10 |

| 2 | 426.2 ± 90.0 | 143 ± 13 |

| 3 | -190.8 ± 60.2 | - |

Data sourced from Danielik et al. (2005), based on experimental data from Hong and Kleppa.[2]

Ionic Species Distribution in the Melt

Raman spectroscopy studies have revealed the presence of several complex fluoroaluminate anions in the molten state. The relative abundance of these species is highly dependent on the molar ratio of KF to AlF₃.[1][3][6][7][8]

| Molar Ratio (KF:AlF₃) | [AlF₆]³⁻ (mol%) | [AlF₅]²⁻ (mol%) | [AlF₄]⁻ (mol%) | [Al₂F₇]⁻ (mol%) | Reference(s) |

| 1 | 22.30 | Small amount | 68.92 | Small amount | [3] |

| 3 | 98.83 | Small amount | 0.33 | Small amount | [3] |

Equilibrium constants for the dissociation of these complex ions have also been determined:

Experimental Protocols

Accurate determination of the thermodynamic properties of molten fluoroaluminates requires specialized high-temperature experimental techniques. The following sections detail the methodologies for key experiments.

Thermal Analysis (Phase Diagram Determination)

Thermal analysis, including Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), is employed to determine the phase transition temperatures (liquidus, solidus, and eutectic points) of the KF-AlF₃ system.[1][2][4]

Methodology:

-

Sample Preparation: High-purity KF and AlF₃ are dried under vacuum to remove any moisture. The salts are then weighed and mixed in the desired molar ratios inside an inert atmosphere glovebox.

-

Encapsulation: The salt mixture (typically 10-30 g for DTA) is placed in a platinum crucible.[2] For DSC, smaller samples are hermetically sealed in appropriate crucibles (e.g., CrNi steel or gold) to prevent volatilization and reaction with the atmosphere.

-

Measurement: The crucible is placed in the thermal analysis instrument. The temperature is measured using a calibrated Pt-PtRh10 thermocouple.[2] The sample is heated to a temperature above its expected liquidus temperature and then cooled at a controlled rate (e.g., 2-5 °C/min) under an inert argon atmosphere.[2] Heating and cooling curves are recorded to identify the temperatures of phase transitions, which appear as exothermic or endothermic peaks.

-

Calibration: The temperature scale of the instrument is calibrated using standard reference materials with known melting points (e.g., NaF, BaCl₂, NaCl, KCl, LiF, and Na₂SO₄).[2]

High-Temperature Calorimetry (Enthalpy of Mixing)

High-temperature drop calorimetry is a common method for measuring the enthalpy of mixing of molten salts.

Methodology:

-

Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type microcalorimeter, is heated to the desired experimental temperature.

-

Sample Preparation: One component of the mixture is placed in the main chamber of the calorimeter to melt. The second component is contained in a separate, sealed crucible (e.g., made of platinum or nickel) and suspended above the molten salt.

-

Mixing and Measurement: Once the system reaches thermal equilibrium, the crucible containing the second component is dropped into the molten salt, initiating the mixing process. The heat evolved or absorbed during mixing is measured by the calorimeter's sensors.

-

Data Analysis: The measured heat flow is integrated over time to determine the total enthalpy change for the mixing process. By performing experiments with varying compositions, the molar enthalpy of mixing across the entire composition range can be determined.

Vapor Pressure Measurement (Thermogravimetry and Knudsen Effusion)

The vapor pressure of molten potassium fluoroaluminates can be determined using thermogravimetry (TG) coupled with the entrainment method or the Knudsen effusion method.[9]

Methodology (Entrainment Method):

-

Apparatus: The sample is placed in a crucible within a furnace with a controlled temperature and atmosphere. An inert carrier gas (e.g., argon) is passed over the molten salt at a known, constant flow rate.[9]

-

Measurement: The carrier gas becomes saturated with the vapor species from the molten salt. The mass loss of the sample over time is continuously monitored using a thermobalance.

-

Analysis: The partial pressure of the volatile species (primarily KAlF₄) is calculated from the rate of mass loss, the flow rate of the carrier gas, and the molar mass of the vapor species, assuming the ideal gas law. It is crucial to ensure that the carrier gas is fully saturated with the vapor, which can be verified by observing a linear relationship between the rate of weight loss and the carrier gas flow rate over a certain range.[9]

Raman Spectroscopy (Ionic Species Identification)

In-situ high-temperature Raman spectroscopy is used to identify the various complex fluoroaluminate ions present in the molten state and to quantify their relative concentrations.[1][3][6][7][8]

Methodology:

-

Sample Containment: Due to the corrosive nature of molten fluorides, a specialized windowless cell, often made of graphite (B72142), is used to contain the sample.[6]

-

Measurement: A laser beam is focused on the surface of the molten salt, and the scattered light is collected and analyzed by a spectrometer. The measurements are performed under an inert atmosphere to prevent oxidation.

-

Data Analysis: The resulting Raman spectrum shows characteristic vibrational bands corresponding to the different fluoroaluminate species ([AlF₆]³⁻, [AlF₅]²⁻, [AlF₄]⁻, etc.). The spectra are deconvoluted, and the areas of the respective peaks are used to determine the mole fractions of each species. This analysis is often aided by quantum chemical calculations to assign the vibrational modes.[1][8]

Electrochemical Methods (Activity Determination)

Electromotive force (EMF) measurements on galvanic cells can be used to determine the thermodynamic activities of the components in the molten salt mixture.

Methodology:

-

Cell Assembly: A galvanic cell is constructed with two electrodes immersed in the molten potassium fluoroaluminate electrolyte. A reference electrode with a known, stable potential is required. For fluoride (B91410) melts, a Ni/Ni²⁺ electrode housed in a pyrolytic boron nitride compartment can be used.[10] The working electrode is chosen to be reversible with respect to one of the components of the melt. The entire cell is placed in a furnace with a controlled temperature and an inert atmosphere.[10]

-

EMF Measurement: The potential difference (EMF) between the working and reference electrodes is measured at a constant temperature using a high-impedance voltmeter.

-

Data Analysis: The activity of the component of interest is calculated from the measured EMF using the Nernst equation. By varying the composition of the melt, the activity coefficients can be determined as a function of concentration.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental techniques described above.

References

- 1. Molten KF-AlF3 System: A Study by Raman Spectroscopy [opg.optica.org]

- 2. chempap.org [chempap.org]